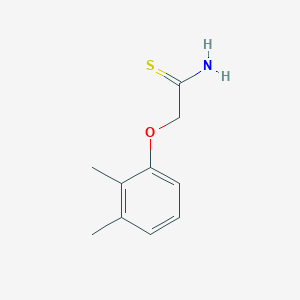
2-(2,3-Dimethylphenoxy)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioamide, 2-(2,3-dimethylphenoxy)- is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28132 It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an ethanethioamide moiety
Preparation Methods
The synthesis of ethanethioamide, 2-(2,3-dimethylphenoxy)- typically involves the reaction of 2,3-dimethylphenol with an appropriate ethanethioamide precursor under controlled conditions. The reaction conditions often include the use of a base to deprotonate the phenol, followed by nucleophilic substitution to introduce the ethanethioamide group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethanethioamide, 2-(2,3-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanethioamide group to an amine or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanethioamide, 2-(2,3-dimethylphenoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: This compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethioamide, 2-(2,3-dimethylphenoxy)- involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, while the ethanethioamide moiety may participate in covalent bonding or redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethanethioamide, 2-(2,3-dimethylphenoxy)- can be compared with other similar compounds, such as:
2-(2-Methylphenoxy)ethanethioamide: This compound has a similar structure but with only one methyl group on the phenoxy ring.
2-(2,3-Dimethylphenoxy)-N-[2-(octadecylamino)ethyl]ethanethioamide: This derivative includes an additional octadecylamino group, making it more hydrophobic and potentially altering its biological activity.
The uniqueness of ethanethioamide, 2-(2,3-dimethylphenoxy)- lies in its specific substitution pattern and the presence of both phenoxy and ethanethioamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
35370-84-4 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)ethanethioamide |
InChI |
InChI=1S/C10H13NOS/c1-7-4-3-5-9(8(7)2)12-6-10(11)13/h3-5H,6H2,1-2H3,(H2,11,13) |
InChI Key |
SJTBVASHQVJSPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


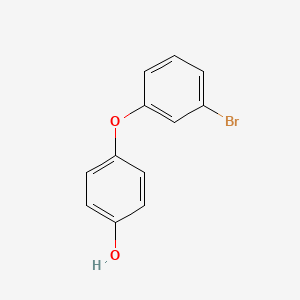
methanone](/img/structure/B12125015.png)




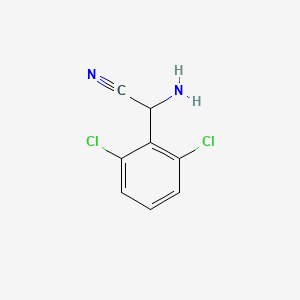
![4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12125039.png)
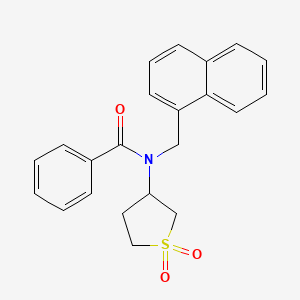
![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)
![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)

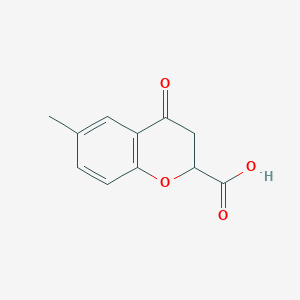
![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)
